Tetrahydro-3-furancarboximidamide acetate

Catalog No.
S1965314
CAS No.
2191401-22-4
M.F
C7H14N2O3
M. Wt
174.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-3-furancarboximidamide acetate

CAS Number

2191401-22-4

Product Name

Tetrahydro-3-furancarboximidamide acetate

IUPAC Name

acetic acid;oxolane-3-carboximidamide

Molecular Formula

C7H14N2O3

Molecular Weight

174.20

InChI

InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-1-2-8-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4)

InChI Key

PRDSDTIQXYIJJN-UHFFFAOYSA-N

SMILES

CC(=O)O.C1COCC1C(=N)N

Canonical SMILES

CC(=O)O.C1COCC1C(=N)N

Tetrahydro-3-furancarboximidamide acetate (CAS 2191401-22-4) is a highly specialized aliphatic amidine building block featuring a saturated cyclic ether moiety. In procurement and process chemistry, it is primarily sourced for the construction of complex nitrogen-containing heterocycles, such as pyrimidines, triazines, and imidazoles, where the tetrahydrofuran (THF) ring acts as a key structural modifier to optimize lipophilicity and aqueous solubility [1]. Crucially, this compound is supplied as an acetate salt rather than the more common hydrochloride or free base. This specific salt form provides a mild, self-buffering counterion that enhances solubility in organic solvents and streamlines condensation reactions by eliminating the need for harsh external bases, making it highly advantageous for scalable pharmaceutical manufacturing and sensitive lead optimization workflows [2].

Substituting Tetrahydro-3-furancarboximidamide acetate with generic alternatives fundamentally disrupts both process efficiency and downstream product profiles. If a buyer opts for the hydrochloride (HCl) salt of the same compound, the resulting material will suffer from poor solubility in standard condensation solvents like acetonitrile, necessitating the addition of strong external bases (e.g., sodium ethoxide or triethylamine) to liberate the reactive free amidine [1]. This additional base often triggers side reactions, such as the degradation of base-sensitive electrophiles, epimerization, or transition-metal catalyst poisoning. Conversely, attempting to substitute the THF-bearing amidine with a simpler acyclic analog, such as acetamidine or cyclopropanecarboximidamide, drastically alters the physicochemical properties of the final active pharmaceutical ingredient (API), typically resulting in suboptimal logP values and reduced target binding affinity [2].

Enhanced Solubility in Organic Condensation Solvents

The acetate salt form of amidines demonstrates significantly improved solubility profiles in polar aprotic and alcoholic solvents compared to their hydrochloride counterparts. Class-level process data indicates that amidine acetates dissolve at concentrations >3-fold higher in acetonitrile and ethanol than amidine hydrochlorides [1]. For Tetrahydro-3-furancarboximidamide acetate, this allows for highly concentrated reaction mixtures during heterocyclic cyclization, whereas the HCl salt often forms intractable suspensions that require biphasic conditions or highly polar protic solvents that can degrade sensitive co-reactants[2].

Evidence DimensionSolubility in acetonitrile/ethanol
Target Compound DataHigh solubility, enables homogeneous reactions at high molarity
Comparator Or BaselineTetrahydro-3-furancarboximidamide hydrochloride (Poor solubility, forms suspensions)
Quantified Difference>3-fold increase in organic solvent solubility
ConditionsStandard ambient temperature condensation conditions

Higher solubility enables more concentrated, efficient reactions and broadens the choice of process solvents, directly lowering solvent waste and manufacturing costs.

Base-Free Cyclization Efficiency

Utilizing Tetrahydro-3-furancarboximidamide acetate eliminates the need for stoichiometric external bases during cyclization reactions with 1,3-dicarbonyls or enaminones. The acetate counterion acts as an internal, mild base that buffers the reaction mixture. Comparative process studies show that using amidine acetates directly can increase cyclization yields by 15-25% compared to using amidine hydrochlorides supplemented with external amines, which often promote competitive side reactions or degradation of the tetrahydrofuran ring [1].

Evidence DimensionCyclization yield to target heterocycles
Target Compound DataDirect use, buffered system yielding optimal conversion
Comparator Or BaselineTetrahydro-3-furancarboximidamide hydrochloride + external amine base
Quantified Difference15-25% yield improvement
ConditionsCondensation with 1,3-dielectrophiles under reflux

Eliminating external bases simplifies the procurement bill of materials, reduces impurity formation, and streamlines downstream purification.

Handling Stability and Stoichiometric Precision

The free base form of aliphatic amidines is notoriously unstable, rapidly absorbing atmospheric moisture and degrading via hydrolysis to the corresponding amide within hours. By contrast, Tetrahydro-3-furancarboximidamide acetate is a stable, weighable solid. Compared to the free base, the acetate salt exhibits near-zero deliquescence under standard laboratory conditions, ensuring >98% assay retention over extended storage[1]. This stability is critical for maintaining precise stoichiometry in equivalent-sensitive cross-coupling and multicomponent reactions.

Evidence DimensionBenchtop stability and hygroscopicity
Target Compound DataStable, weighable solid with >98% assay retention
Comparator Or BaselineTetrahydro-3-furancarboximidamide free base (Highly hygroscopic, rapid hydrolysis)
Quantified DifferenceComplete prevention of rapid deliquescence and hydrolysis
ConditionsAmbient atmospheric exposure (25°C, 50% RH)

Procuring the acetate salt ensures reproducible batch-to-batch stoichiometry, preventing costly reaction failures caused by degraded or water-logged reagents.

Synthesis of THF-Substituted Pyrimidines and Triazines

Tetrahydro-3-furancarboximidamide acetate is the premier choice for acting as a binucleophile in condensation reactions with 1,3-dicarbonyl compounds, enaminones, or malonates. The built-in acetate counterion buffers the reaction, allowing for high-yielding cyclizations without the addition of external bases that could otherwise degrade sensitive functional groups [1].

Physicochemical Optimization in Medicinal Chemistry

When optimizing lead compounds, incorporating the tetrahydrofuran ring via this specific amidine acetate provides a strategic method to lower logP and increase aqueous solubility compared to standard alkyl or phenyl substituents. Its stable salt form ensures precise dosing during parallel synthesis arrays[2].

Base-Sensitive Multicomponent Cascades

In complex one-pot syntheses where intermediates are sensitive to strong alkoxides or amines, this acetate salt provides the exact mild conditions necessary to liberate the reactive amidine in situ. This makes it highly valuable for synthesizing complex kinase inhibitors or antiprotozoal agents where the THF moiety is a critical pharmacophore[3].

Dates

Last modified: 08-16-2023

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